2-{1-[(furan-2-yl)methyl]-2,6-dimethyl-1,4-dihydropyridin-4-ylidene}-2,3-dihydro-1H-indene-1,3-dione
Description
Properties
IUPAC Name |
2-[1-(furan-2-ylmethyl)-2,6-dimethylpyridin-4-ylidene]indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c1-13-10-15(11-14(2)22(13)12-16-6-5-9-25-16)19-20(23)17-7-3-4-8-18(17)21(19)24/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXSZWHQYPAFRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=O)C3=CC=CC=C3C2=O)C=C(N1CC4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(furan-2-yl)methyl]-2,6-dimethyl-1,4-dihydropyridin-4-ylidene}-2,3-dihydro-1H-indene-1,3-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Dihydropyridine Ring: This can be achieved via the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Coupling of the Furan and Dihydropyridine Rings: The furan ring is then coupled with the dihydropyridine ring through a series of reactions involving reagents such as organolithium or Grignard reagents.
Formation of the Indene-Dione Moiety: The final step involves the formation of the indene-dione moiety, which can be achieved through cyclization reactions involving appropriate diketone precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(furan-2-yl)methyl]-2,6-dimethyl-1,4-dihydropyridin-4-ylidene}-2,3-dihydro-1H-indene-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the furan and dihydropyridine rings, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{1-[(furan-2-yl)methyl]-2,6-dimethyl-1,4-dihydropyridin-4-ylidene}-2,3-dihydro-1H-indene-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.
Materials Science: Due to its unique structural features, the compound is explored for use in organic electronics and as a building block for advanced materials.
Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-{1-[(furan-2-yl)methyl]-2,6-dimethyl-1,4-dihydropyridin-4-ylidene}-2,3-dihydro-1H-indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhib
Biological Activity
The compound 2-{1-[(furan-2-yl)methyl]-2,6-dimethyl-1,4-dihydropyridin-4-ylidene}-2,3-dihydro-1H-indene-1,3-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potentials based on recent research findings.
Chemical Structure and Properties
The compound features a dihydropyridine core along with a furan moiety and an indene derivative. The structural complexity allows for diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H19N3O3 |
| Molecular Weight | 289.33 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. A study involving derivatives of 1,4-dihydropyridine highlighted their ability to scavenge free radicals effectively, suggesting that the target compound may also possess similar antioxidant capabilities .
Antimicrobial Properties
Compounds containing furan and dihydropyridine frameworks have shown promising antimicrobial activities. For instance, studies have reported that such derivatives can inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes .
Analgesic Effects
The analgesic potential of related dihydropyridine compounds has been documented extensively. A study evaluated several derivatives for their analgesic effects using tail immersion tests in animal models. These compounds demonstrated significant pain relief comparable to standard analgesics like diclofenac . The proposed mechanism involves inhibition of cyclooxygenase (COX) enzymes.
Anticancer Activity
Emerging evidence suggests that dihydropyridine derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The compound's ability to interact with cellular pathways involved in cell proliferation and apoptosis is under investigation. Preliminary studies have shown that certain derivatives can inhibit tumor growth in vitro and in vivo .
Case Study 1: Analgesic Activity Assessment
In a controlled study, a derivative structurally similar to the target compound was tested for its analgesic activity. Administered at a dose of 10 mg/kg, it resulted in an 81% reduction in pain response compared to control groups . This suggests potential therapeutic applications in pain management.
Case Study 2: Antimicrobial Testing
A series of experiments evaluated the antimicrobial efficacy of various dihydropyridine derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that these compounds could significantly inhibit bacterial growth, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL .
The biological activities of the compound may be attributed to several mechanisms:
- Radical Scavenging : The presence of electron-rich furan and dihydropyridine rings facilitates interactions with free radicals.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammation and pain pathways.
- Cell Membrane Disruption : Antimicrobial activity may result from the ability to integrate into bacterial membranes, leading to increased permeability and cell lysis.
Comparison with Similar Compounds
Structural Analogues of the 1,4-Dihydropyridine Core
Compound A : 1-[5-Acetyl-4-(2-furyl)-2,6-dimethyl-1,4-dihydro-3-pyridinyl]-1-ethanone
- Key Differences :
- The DHP core is substituted with a 5-acetyl group and a 4-(2-furyl) substituent, differing from the target compound’s 1-(furan-2-yl)methyl and indene-dione groups.
- The acetyl group at position 5 introduces electron-withdrawing effects but lacks the extended conjugation of indene-dione.
Compound B : 2-[2,6-Dimethyl-1-phenethyl-1H-pyridin-4-ylidene]-indan-1,3-dione
- Key Differences :
- The 1-position substituent is phenethyl (aromatic) instead of furan-2-ylmethyl (heteroaromatic).
- Similar indene-dione conjugation but altered steric and electronic profiles due to the phenyl group.
- Implications :
Compound C : 2-(1-Propyl-2,6-distyryl-1,4-dihydro-pyridin-4-ylidene)malononitrile
- Key Differences: Styryl groups at positions 2 and 6 and a malononitrile group replacing indene-dione. The malononitrile group is a stronger electron acceptor than indene-dione.
- Implications :
Functional Group Variations in 1,4-Dihydropyridine Derivatives
Pharmacological and Material Science Relevance
- Electron-Withdrawing Groups: Indene-dione (target compound) vs. malononitrile (Compound C): The latter’s stronger electron-withdrawing nature enhances charge transport in organic electronics, whereas indene-dione balances conjugation and stability .
- Substituent Effects :
- Synthetic Accessibility: The target compound’s indene-dione moiety likely requires multistep synthesis compared to simpler acetyl or malononitrile derivatives .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing this compound, and how can reaction conditions (e.g., solvent, catalyst, temperature) be systematically varied to improve yield?
- Methodological Answer: Synthesis typically involves multi-step organic reactions, such as Hantzsch dihydropyridine synthesis or condensation reactions. Key variables include solvent polarity (e.g., ethanol vs. DMF), catalyst selection (e.g., acid/base or metal catalysts), and temperature control. For example, highlights that substituted pyridines and carboxylic acid derivatives are common precursors. Systematic optimization via Design of Experiments (DoE) can identify critical parameters. Reaction progress should be monitored using TLC or HPLC, with purification via column chromatography or recrystallization .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the compound’s structure and confirming regioselectivity?
- Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR to confirm substituent positions and dihydropyridine ring conformation. For example, provides bond angle data from X-ray crystallography (e.g., C7—N1—C4 = 123.31°) that can validate NMR assignments.
- X-ray Diffraction: Single-crystal X-ray analysis (as in ) resolves stereochemistry and confirms the planarity of the indene-dione moiety.
- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns. Cross-validation between techniques minimizes structural ambiguity .
Q. How can researchers design in vitro assays to evaluate the compound’s biological activity, and what structural features correlate with observed effects?
- Methodological Answer: Begin with target-specific assays (e.g., enzyme inhibition or receptor-binding assays) using positive/negative controls. For instance, suggests that the furan and dihydropyridine moieties may interact with hydrophobic enzyme pockets. Structure-Activity Relationship (SAR) studies can modify substituents (e.g., methyl groups at positions 2 and 6) to assess impact on potency. Use dose-response curves and statistical tools (e.g., IC50/EC50 calculations) to quantify activity .
Advanced Research Questions
Q. What computational strategies (e.g., QM/MM, DFT) can elucidate the compound’s reaction mechanisms or binding modes with biological targets?
- Methodological Answer:
- Density Functional Theory (DFT): Calculate transition states for key synthetic steps (e.g., cyclization) to identify rate-limiting factors.
- Molecular Dynamics (MD): Simulate ligand-protein interactions, focusing on the furan and dihydropyridine groups’ electrostatic contributions.
- Docking Studies: Use software like AutoDock to predict binding affinities, validated against experimental data (e.g., IC50 values). emphasizes modern bonding theories for such analyses .
Q. How should researchers address contradictions in bioactivity data across different experimental models (e.g., cell-based vs. enzymatic assays)?
- Methodological Answer: Discrepancies may arise from differences in membrane permeability (cell-based assays) vs. direct target engagement (enzymatic assays). Conduct parallel experiments with standardized protocols, and use pharmacokinetic profiling (e.g., LogP, solubility measurements) to assess bioavailability. underscores experimental design rigor to isolate variables .
Q. What strategies resolve discrepancies between spectroscopic data (e.g., NMR) and crystallographic results for this compound?
- Methodological Answer: NMR chemical shifts may conflict with X-ray bond lengths due to dynamic effects (e.g., tautomerism). Perform variable-temperature NMR to detect equilibrium states. Compare crystallographic data (e.g., ’s C–C bond angles) with DFT-optimized geometries. Use NOESY/ROESY to probe spatial proximity of substituents .
Q. How can regioselectivity challenges in modifying the dihydropyridine or indene-dione moieties be systematically addressed?
- Methodological Answer: Employ directing groups or protecting strategies. For example, uses halogenated intermediates to guide substitutions. Kinetic vs. thermodynamic control (e.g., varying reaction time/temperature) can favor desired regioisomers. Monitor intermediates via LC-MS and optimize using steric/electronic descriptors .
Data Presentation Example
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
